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Compound of Interest

Compound Name: 3-Chloro-1,2-benzisothiazole

Cat. No.: B019369

A cornerstone in the synthesis of atypical antipsychotics and potent fungicides, 3-Chloro-1,2-
benzisothiazole serves as a critical building block for a range of bioactive molecules. Its
unique chemical properties allow for the development of compounds that modulate key central
nervous system receptors and inhibit fungal growth, addressing significant needs in medicine
and agriculture.

This report provides detailed application notes and experimental protocols for researchers,
scientists, and drug development professionals interested in the utility of 3-Chloro-1,2-
benzisothiazole. It covers its application in the synthesis of the atypical antipsychotic drugs
Ziprasidone and Lurasidone, the fungicide Oryzaemate, and other derivatives with antimicrobial
properties.

Pharmaceutical Applications: A Focus on Atypical
Antipsychotics

3-Chloro-1,2-benzisothiazole is a pivotal intermediate in the synthesis of several atypical
antipsychotic medications, most notably Ziprasidone and Lurasidone. These drugs are crucial
in the management of schizophrenia and bipolar disorder. Their therapeutic effects are
primarily attributed to their unique receptor binding profiles, which involve a combination of
antagonism and agonism at various dopamine and serotonin receptors.
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Ziprasidone

Ziprasidone is an atypical antipsychotic used in the treatment of schizophrenia, bipolar mania,
and acute agitation in schizophrenic patients.[1] Its mechanism of action involves a
combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][2] It also exhibits
agonist activity at the 5-HT1A receptor and inhibits the reuptake of serotonin and
norepinephrine, which may contribute to its antidepressant effects.[3][4]

» Quantitative Data: Receptor Binding Affinity of Ziprasidone

Receptor K_i_ (nM) Reference
Dopamine D2 4.8 [11[3]
Dopamine D3 7.2 [1]
Serotonin 5-HT2A 0.4 [1]
Serotonin 5-HT2C 1.3 [1]
Serotonin 5-HT1A 3.4 [1]
Serotonin 5-HT1D 2 [1]
al-Adrenergic 10 [1]
Histamine H1 47 [1]

» Experimental Protocol: Synthesis of Ziprasidone from 3-Chloro-1,2-benzisothiazole

The synthesis of Ziprasidone from 3-Chloro-1,2-benzisothiazole involves a multi-step
process, including the formation of key intermediates.

Step 1: Synthesis of 1-(1,2-benzisothiazol-3-yl)piperazine

This intermediate is synthesized via the reaction of 3-Chloro-1,2-benzisothiazole with
piperazine.

o Materials: 3-Chloro-1,2-benzisothiazole, Piperazine, Ethanol.

e Procedure:
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o Dissolve 3-Chloro-1,2-benzisothiazole (1 mmol) and piperazine (1.2 mmol) in ethanol.
o Heat the reaction mixture at 80°C for 36 hours.[5]

o Concentrate the reaction mixture under reduced pressure.

o Dissolve the residue in ethyl acetate and wash with water.

o Dry the ethyl acetate layer over sodium sulfate and concentrate to yield 3-(1-
piperazinyl)benzo[d]isothiazole.[5]

Step 2: Synthesis of 6-chloro-5-(2-chloroethyl)oxindole
This intermediate is prepared from 6-chlorooxindole.

o Materials: 6-chlorooxindole, Chloroacetyl chloride, Aluminum chloride, Triethylsilane,
Trifluoroacetic acid.

e Procedure:

o React 6-chlorooxindole with chloroacetyl chloride in the presence of aluminum chloride to
yield 5-(chloroacetyl)-6-chlorooxindole.

o Reduce the resulting ketone with triethylsilane in trifluoroacetic acid to obtain 6-chloro-5-
(2-chloroethyl)oxindole.[6]

Step 3: Synthesis of Ziprasidone

o Materials: 1-(1,2-benzisothiazol-3-yl)piperazine, 6-chloro-5-(2-chloroethyl)oxindole, Sodium
carbonate, Water.

e Procedure:

o Combine 1-(1,2-benzisothiazol-3-yl)piperazine and 6-chloro-5-(2-chloroethyl)oxindole in
water in the absence of a base.

o Heat the mixture to reflux temperature (approximately 95-100°C) and maintain for 15
hours.[7][8]
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o Cool the reaction mixture and filter the precipitate.

o Wash the crude product with water and dry to obtain Ziprasidone.[7][8]

Piperazine
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Synthetic pathway for Ziprasidone.

Lurasidone

Lurasidone is another atypical antipsychotic used for the treatment of schizophrenia and
bipolar depression.[9] Its mechanism of action is primarily through antagonist activity at
dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, and partial agonist activity at the 5-

HT1A receptor.[9][10]

» Quantitative Data: Receptor Binding Affinity of Lurasidone
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Receptor K_i_ (nM) Reference
Dopamine D2 1.0-1.68 [2][11][12]
Serotonin 5-HT2A 0.47 - 2.03 [10][11][12]
Serotonin 5-HT7 0.495-05 [2][10]
Serotonin 5-HT1A 6.38 - 6.75 [10][11][12]
02C-Adrenergic 10.8 [10][11][22]
ol-Adrenergic 48 [11][12]
Histamine H1 >1000 [11][12]
Muscarinic M1 >1000 [11][12]

» Experimental Protocol: Synthesis of Lurasidone from 3-Chloro-1,2-benzisothiazole

The synthesis of Lurasidone is a multi-step process that utilizes an intermediate derived from 3-
Chloro-1,2-benzisothiazole.

Step 1: Synthesis of 1-(1,2-benzisothiazol-3-yl)piperazine
This step is identical to the first step in the Ziprasidone synthesis.

Step 2: Synthesis of (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-
piperazinium] Methanesulfonate

o Materials: 1-(1,2-benzisothiazol-3-yl)piperazine, (1R,2R)-
bis(methanesulfonyloxymethyl)cyclohexane, Acetonitrile, Sodium carbonate.

e Procedure:

o React 1-(1,2-benzisothiazol-3-yl)piperazine with (1R,2R)-
bis(methanesulfonyloxymethyl)cyclohexane in acetonitrile in the presence of sodium
carbonate.[5]

o Reflux the reaction mixture for 20 hours.[5]
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o Filter the reaction mixture and concentrate the filtrate to obtain the desired spirocyclic
intermediate.[5]

Step 3: Synthesis of Lurasidone

e Materials: (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-
piperazinium] Methanesulfonate, bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide,
Potassium carbonate, Toluene.

e Procedure:

o Suspend the spirocyclic intermediate and bicyclo[2.2.1]heptane-2-exo-3-exo-
dicarboximide in toluene with potassium carbonate.[13]

o Heat the suspension at 105-110°C for 8-15 hours.[13]

o Cool the reaction mixture, filter, and concentrate the organic phase to obtain Lurasidone.
[13]

Lurasidone
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Lurasidone's primary receptor interactions.

Agrochemical Applications: A Key Fungicide
Intermediate
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3-Chloro-1,2-benzisothiazole 1,1-dioxide, a derivative of 3-chloro-1,2-benzisothiazole, is a
crucial intermediate in the production of the fungicide Oryzaemate.[9] Oryzaemate is effective
in controlling various plant diseases, particularly rice blast caused by the fungus Magnaporthe
oryzae.

While specific quantitative data for Oryzaemate's efficacy is not readily available in the public
domain, the general class of isothiazole-based fungicides is known to be effective against a
range of fungal pathogens.

» Experimental Protocol: In Vitro Antifungal Assay against Magnaporthe oryzae

This protocol outlines a general method for testing the efficacy of fungicides against the rice
blast fungus.

o Materials:Magnaporthe oryzae culture, Potato Dextrose Agar (PDA), Fungicide to be tested
(e.g., Oryzaemate), Sterile petri dishes, Micropipettes, Incubator.

¢ Procedure (Poisoned Food Technique):

[¢]

Prepare PDA medium and sterilize it by autoclaving.

o Incorporate the test fungicide into the molten PDA at various concentrations (e.g., 1, 10,
100, 1000 ppm).

o Pour the amended PDA into sterile petri dishes and allow it to solidify.

o Place a mycelial disc (e.g., 5 mm diameter) from an actively growing culture of
Magnaporthe oryzae at the center of each plate.[14]

o Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period
(e.g., 7-14 days).[14]

o Measure the radial growth of the fungal colony and calculate the percentage of inhibition
compared to a control plate without the fungicide.[14]

o The EC50 value (the concentration of the fungicide that inhibits fungal growth by 50%) can
be determined by plotting the percentage of inhibition against the logarithm of the
fungicide concentration.[6]
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Workflow for in vitro fungicide testing.

Broader Antimicrobial Potential
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Derivatives of 1,2-benzisothiazole have demonstrated a wide range of antimicrobial activities
against various bacteria and fungi. The antimicrobial efficacy is often influenced by the nature
of the substituent on the nitrogen atom of the benzisothiazole ring.

» Quantitative Data: Minimum Inhibitory Concentrations (MIC) of 1,2-Benzisothiazole
Derivatives

Compound Microorganism MIC (pg/mL) Reference

N-propenyl-1,2- N
] i Gram-positive

benzisothiazol-3- ) 25 [15]
o bacteria

yl)amidine

N-propenyl-1,2-
benzisothiazol-3- Yeasts 3-12 [15]

yl)amidine

N-propenyl-1,2-
benzisothiazol-3- Moulds 25 [15]

yhamidine

Various N-arylalkanoic ) )
Potencies 10-20 times

higher than 1,2- [16]

benzisothiazolin-3-one

and N-aryloxyalkanoic ~ Gram-positive
acid derivatives of 1,2-  bacteria

benzisothiazolin-3-one

Benzenesulfonamide -
o Gram-positive o
derivatives of 1,2- ) Good activity [17]
. ) bacteria
benzisothiazole

» Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an
antimicrobial agent.

o Materials: Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640
medium (for fungi), Antimicrobial compound, 96-well microtiter plates, Incubator.

e Procedure:
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o Prepare a stock solution of the antimicrobial compound.

o Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a
96-well plate.

o Prepare a standardized inoculum of the test microorganism.
o Add the inoculum to each well of the microtiter plate.

o Include a positive control (microorganism with no drug) and a negative control (broth with
no microorganism).

o Incubate the plates at the appropriate temperature and duration for the specific
microorganism.

o The MIC is determined as the lowest concentration of the antimicrobial agent that
completely inhibits visible growth of the microorganism.

In conclusion, 3-Chloro-1,2-benzisothiazole is a versatile and valuable scaffold in medicinal
chemistry and agrochemical research. Its utility in the synthesis of important drugs and
fungicides highlights its significance in addressing human health and food security challenges.
The provided data and protocols offer a foundation for further research and development of
novel bioactive compounds based on this privileged structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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